(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-10-11-21(16(2)12-15)27-23(28)20-13-17-6-3-4-9-22(17)29-24(20)26-19-8-5-7-18(25)14-19/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCGJHZTWQYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromene ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the chromene core through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Imine (C=N) Reactivity
The imine group in the chromene backbone is central to the compound's reactivity. Key transformations include:
Carboxamide (CONH) Reactivity
The carboxamide group exhibits stability under mild conditions but reacts under acidic/basic hydrolysis:
Aromatic Ring Functionalization
The 3-fluorophenyl and 2,4-dimethylphenyl rings undergo electrophilic substitution with distinct regioselectivity:
3-Fluorophenyl Ring
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Electron-withdrawing fluorine directs electrophiles to the meta position.
-
Example reactions:
2,4-Dimethylphenyl Ring
-
Electron-donating methyl groups activate the ring but introduce steric hindrance.
-
Example reactions:
Chromene Core Reactivity
The fused benzopyran system participates in ring-specific reactions:
Scientific Research Applications
Biological Activities
Preliminary studies suggest that compounds in this class may exhibit significant biological activities, including:
- Anticancer Activity : Research indicates that these compounds could induce apoptosis or inhibit cell proliferation through mechanisms involving DNA intercalation or enzyme inhibition.
- Antimicrobial Properties : The presence of fluorinated phenyl groups may enhance biological activity against various pathogens.
- Enzyme Inhibition : These compounds have been studied for their potential to inhibit specific enzymes involved in disease processes.
Case Studies and Research Findings
- Anticancer Mechanisms : A study demonstrated that derivatives of chromene compounds could effectively inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of chromene derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its potential as a lead compound for developing inhibitors against specific targets involved in metabolic diseases .
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Parent Compound)
- Structure: Lacks the 2,4-dimethylphenyl and 3-fluorophenyl substituents; instead, it has a simple phenyl group attached to the carboxamide and an unsubstituted imino group .
- Key Differences :
(2Z)-N-Acetyl-2-[(4-Fluorophenyl)Imino]-2H-Chromene-3-Carboxamide
- Structure: Features a 4-fluorophenyl imino group and an acetylated carboxamide .
- Key Differences: The para-fluorine position may alter electronic distribution compared to the meta-fluoro isomer in the target compound.
2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide
- Structure: Contains a sulfamoylphenyl group and a ketone (oxo) instead of an imino group at position 2 .
- The sulfamoyl group improves water solubility, a property absent in the hydrophobic 2,4-dimethylphenyl substituent .
Amitraz Derivatives
- Structure: Amitraz (N'-(2,4-dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide) shares the 2,4-dimethylphenyl group but lacks the chromene backbone .
- Key Differences: Amitraz’s non-chromene structure correlates with its acaricidal activity, suggesting that the chromene core in the target compound may offer distinct pharmacological pathways .
Antifungal Activity
- Target Compound: No direct data available, but structurally related chromenes (e.g., ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-6-bromo-4H-chromene-3-carboxylate) exhibit MIC values ≤100 μg/mL against Botrytis cinerea .
- 2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives: Synthesized pyrimidine hybrids show moderate antifungal activity (e.g., 50% inhibition at 50 μg/mL) .
- Alternaric Acid: A non-chromene compound with 64.3% inhibition of B. cinerea at 0.1 μg/mL , suggesting chromenes may require higher concentrations for similar efficacy.
Physicochemical Properties
| Compound | Molecular Formula | Substituents | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C24H20FN3O2 | 3-Fluorophenyl, 2,4-dimethylphenyl | Low (hydrophobic) | Imino, carboxamide |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | C16H12N2O2 | Phenyl | Moderate | Imino, carboxamide |
| N-Acetyl-4-fluoro derivative | C18H13FN2O3 | 4-Fluorophenyl, acetyl | Moderate | Imino, acetyl carboxamide |
| 2-Oxo-N-(4-sulfamoylphenyl) derivative | C16H12N2O5S | Sulfamoylphenyl | High | Oxo, sulfonamide |
Research Implications and Gaps
Biological Activity
(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, identified by CAS number 1327179-66-7, is a complex organic compound with significant potential in various fields including chemistry, biology, and medicine. Its unique molecular structure, which includes a chromene core along with distinct phenyl and fluorophenyl substituents, contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 386.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related chromene derivatives have shown efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that the chromene scaffold can interact with cellular pathways involved in cancer progression. For example, compounds with similar structures have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research on related chemical structures has demonstrated that they can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cancer. The compound may exert its effects by:
- Inhibiting Enzyme Activity : It may inhibit enzymes that play critical roles in inflammatory responses or cancer cell survival.
- Modulating Gene Expression : The compound could influence the expression of genes associated with cell cycle regulation and apoptosis .
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of chromene derivatives found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study 2: Anticancer Activity
In vitro studies on chromene derivatives similar to this compound revealed that these compounds could significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .
Study 3: Anti-inflammatory Mechanisms
Research has shown that certain chromene compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests their potential use in treating conditions characterized by chronic inflammation .
Q & A
Basic: What synthetic methodologies are employed for the synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide?
The synthesis of chromene-carboxamide derivatives typically involves cyclocondensation reactions. For example, substituted 2-imino-2H-chromene-3-carboxamide intermediates (similar to the target compound) are synthesized via refluxing substituted salicylaldehydes with N-aryl cyanoacetamides in ethanol, catalyzed by piperidine . Key steps include optimizing reaction time (6–8 hours) and temperature (80–90°C) to achieve yields of 70–85%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the Z-isomer selectively .
Basic: How is the structural characterization of this compound performed?
Structural elucidation relies on a combination of:
- Spectroscopic techniques :
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification .
- X-ray crystallography (e.g., using SHELX programs) to resolve stereochemical ambiguities, particularly Z/E isomerism at the imino group .
Basic: What are the known biological activities of structurally related chromene-carboxamide derivatives?
Chromene-carboxamides exhibit diverse pharmacological properties:
- Antitumor activity : Derivatives inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀ = 2–10 μM) .
- Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Fluorescence applications : Chromene cores serve as optical probes for cellular imaging, leveraging their high quantum yields (Φ = 0.4–0.6) .
Advanced: What challenges exist in confirming the stereochemical configuration (Z/E isomerism) of the imino group?
The Z-configuration of the imino group is critical for bioactivity but challenging to confirm due to:
- Dynamic equilibria : Solvent polarity and temperature can shift Z/E ratios in solution-phase NMR .
- Crystallization limitations : Poor crystal habit often precludes X-ray analysis. Computational methods (DFT geometry optimization) are used to predict stable conformers, with Z-isomers typically 5–10 kcal/mol more stable than E-forms due to reduced steric hindrance .
- Nuclear Overhauser Effect (NOE) : 2D-NOESY experiments detect spatial proximity between the imino proton and chromene methyl groups to infer Z-configuration .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from:
- Poor pharmacokinetics : Low solubility (logP > 5) limits bioavailability. Formulation strategies (e.g., PEGylation or nanoemulsions) improve absorption .
- Metabolic instability : Phase I metabolites (e.g., hydroxylation at the 3-fluorophenyl ring) may lack activity. Deuterating labile positions (e.g., C-D bonds) can enhance metabolic resistance .
- Off-target effects : Proteome-wide affinity profiling (e.g., using thermal shift assays) identifies unintended targets, guiding structural refinements .
Advanced: What computational strategies are used to predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide screens against crystallographic targets (e.g., EGFR kinase). The chromene core often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) and identifies critical residue interactions (e.g., π-π stacking with Phe831 in EGFR) .
- QSAR modeling : 2D/3D descriptors (e.g., molar refractivity, polar surface area) correlate structural features with IC₅₀ values, guiding lead optimization .
Advanced: How are solvent effects managed in optimizing reaction yields for chromene-carboxamide synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance imine formation but may promote side reactions. Ethanol/water mixtures balance reactivity and solubility .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6 hours) and improves yields by 15–20% through uniform heating .
- Green chemistry approaches : Ionic liquids (e.g., [BMIM]BF₄) enable catalyst recycling, reducing waste (E-factor < 5) .
Advanced: What analytical methods resolve discrepancies in purity assessments?
- HPLC-DAD/MS : Detects trace impurities (<0.1%) co-eluting with the main peak. Gradient elution (ACN/0.1% formic acid) separates diastereomers .
- Elemental analysis : Validates purity (>99%) by matching experimental vs. theoretical C/H/N ratios (±0.3%) .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (weight loss < 1% below 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
